molecular formula C14H9Cl3 B1662674 PDM2

PDM2

Cat. No.: B1662674
M. Wt: 283.6 g/mol
InChI Key: JMYNPQVCVQVODQ-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: PDM2 can be synthesized through a series of chemical reactions involving the substitution of hydroxyl groups with chloride. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific reagents to achieve the desired chemical modifications .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: PDM2 undergoes various chemical reactions, including substitution reactions where hydroxyl groups are replaced by chloride. This modification significantly increases its affinity for the aryl hydrocarbon receptor while abolishing its binding to the estrogen receptor .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include resveratrol, chloride sources, and solvents like DMSO. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the substitution reactions .

Major Products Formed: The major product formed from these reactions is this compound, characterized by its high affinity for the aryl hydrocarbon receptor and lack of affinity for the estrogen receptor. This selective binding makes this compound a valuable tool in scientific research .

Biological Activity

PDM2, a compound identified in various biological studies, exhibits significant activity across multiple biological contexts, particularly in relation to plant development and viral inhibition. This article reviews the biological activity of this compound, focusing on its role in chloroplast development in plants and its inhibitory effects on hepatitis B virus (HBV) replication.

1. Role of this compound in Plant Development

Chloroplast Development and Gene Expression

Recent research has highlighted this compound's involvement in chloroplast development, specifically through its regulation of plastid gene expression. A study demonstrated that this compound interacts with multiple organellar RNA editing factors, significantly affecting RNA editing efficiency at various sites within plastids. This interaction is crucial for the normal development of chloroplasts, as functional deterioration of this compound leads to impaired accumulation of plastid-encoded gene transcripts and RNA editing processes. Consequently, this impairment results in defective thylakoid membrane stack development, which ultimately hinders plant growth and development .

Table 1: Effects of this compound on Chloroplast Development

Parameter Observation
RNA Editing EfficiencyDecreased with dysfunctional this compound
Accumulation of Gene TranscriptsSignificantly impaired
Thylakoid Membrane DevelopmentDefective structure observed
Overall Plant DevelopmentBlocked due to this compound dysfunction

2. Inhibition of Hepatitis B Virus (HBV)

This compound has also been identified as a potential therapeutic agent against HBV. In a screening study involving 1120 compounds, this compound demonstrated notable inhibitory activity against HBV replication, with an IC50 value of 14.4 ± 7.7 μM. This suggests that this compound effectively inhibits HBV replication rather than interfering with the viral entry process. Surface plasmon resonance analysis confirmed a specific interaction between this compound and the reverse transcriptase (RT) domain of the HBV polymerase .

Table 2: Inhibitory Activity of this compound Against HBV

Parameter Value
IC50 (μM)14.4 ± 7.7
Target InteractionRT domain of HBV polymerase
Effectiveness against VariantsSimilar for wild-type and resistant strains

Case Study: Impact on Plant Growth

A case study involving Arabidopsis thaliana mutants lacking functional this compound revealed significant growth defects correlated with the observed disturbances in chloroplast development. The study employed genetic and molecular analyses to establish a direct link between this compound function and chloroplast biogenesis.

Research Findings on Viral Inhibition

In another study focusing on antiviral properties, researchers found that combining this compound with existing nucleos(t)ide analogs resulted in an additive effect on HBV inhibition. This finding suggests that this compound could be developed further as part of a combination therapy for more effective treatment strategies against HBV .

Properties

IUPAC Name

1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYNPQVCVQVODQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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